molecular formula C16H13N3O4S B427969 N-(3-nitrophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide CAS No. 353261-57-1

N-(3-nitrophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide

Cat. No. B427969
CAS RN: 353261-57-1
M. Wt: 343.4g/mol
InChI Key: IPKLKLKYTLZZNQ-UHFFFAOYSA-N
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Description

N-(3-nitrophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide, also known as NOA, is a chemical compound that has been widely used in scientific research. It is a member of the benzothiazinone family of compounds, which have been found to have a variety of biological activities. NOA has been studied for its potential as an anti-tuberculosis agent, as well as for its ability to inhibit the activity of certain enzymes.

Scientific Research Applications

The chemical compound N-(3-nitrophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide does not directly appear in the literature under research or review articles in the context provided. However, exploring related compounds and their applications can offer insights into potential research areas where such a compound might be relevant, such as advanced oxidation processes, environmental pollutant degradation, pharmacological actions, and molecular pathogenesis studies. Below, we explore several scientific applications of related compounds that could inform the potential uses of this compound.

Advanced Oxidation Processes for Environmental Remediation

Compounds similar to this compound might find applications in environmental remediation, particularly through advanced oxidation processes (AOPs). AOPs are used to degrade persistent organic pollutants in water. For instance, acetaminophen, a common pharmaceutical, undergoes degradation through AOPs, producing by-products such as acetamide, oxalic acid, and hydroquinone, which have been studied for their environmental impacts and biotoxicity (Qutob et al., 2022).

Molecular Pathogenesis and Therapeutic Options

The pathogenesis of diseases like acetaminophen-induced liver injury (AILI) and their therapeutic options are critical areas of research. Understanding the molecular mechanisms involved in AILI, including the role of specific metabolites and the therapeutic potential of compounds like N-acetylcysteine, could inform similar studies on related compounds (Cai et al., 2022).

Chemical and Biological Behavior of Analogues

The synthesis and evaluation of chemical analogues of known carcinogens, such as benzidine and 4-aminobiphenyl, can provide insights into the carcinogenic potential of structurally similar compounds. Studies on thiophene analogues, for example, have explored their potential carcinogenicity through in vitro assays, which could be relevant for assessing the safety of this compound (Ashby et al., 1978).

properties

IUPAC Name

N-(3-nitrophenyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O4S/c20-15(17-10-4-3-5-11(8-10)19(22)23)9-14-16(21)18-12-6-1-2-7-13(12)24-14/h1-8,14H,9H2,(H,17,20)(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPKLKLKYTLZZNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(S2)CC(=O)NC3=CC(=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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